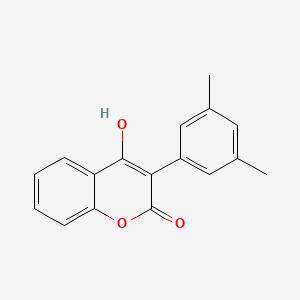

6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole

Vue d'ensemble

Description

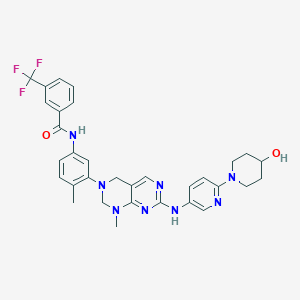

“6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole”, also known as ZCZ011, is a synthetic positive allosteric modulator (PAM) of the type 1 cannabinoid receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of pain-related disease states .

Chemical Reactions Analysis

ZCZ011 has been shown to potentiate the binding of orthosteric agonists to the CB1 receptor and enhance the effects of endocannabinoids . This suggests that it may interact with these substances in a way that enhances their activity.Applications De Recherche Scientifique

Application in Neurodegenerative Diseases

Field

Neuroscience and Neurology

Summary of Application

ZCZ011 has been studied as a potential therapeutic target for various neurodegenerative diseases, including HIV-1-associated neurocognitive disorder (HAND) and Huntington’s disease .

Methods of Application

In the research, ZCZ011 was used as a positive allosteric modulator (PAM) to indirectly activate the cannabinoid receptor type 1 (CB1R). The study involved chronic ZCZ011 treatment (14 days) on various behavioral paradigms in HIV-1 Tat transgenic female and male mice .

Results or Outcomes

The study found that chronic ZCZ011 treatment did not alter body mass, locomotor activity, or anxiety-like behavior regardless of sex or genotype. However, differential effects were noted in hot plate latency, motor coordination, and recognition memory in female mice only, with ZCZ011 treatment increasing hot plate latency and improving motor coordination and recognition memory .

Application in Pain Management

Field

Pharmacology and Pain Management

Summary of Application

ZCZ011 has been explored as a potential treatment for neuropathic pain .

Methods of Application

ZCZ011 was used as a PAM to enhance the in vitro and in vivo pharmacological actions of the CB1 orthosteric agonists CP55,940 and N-arachidonoylethanolamine (AEA). The study involved animal models where ZCZ011 was administered and its effects on neuropathic pain were observed .

Results or Outcomes

The study found that ZCZ011 increased the potency of these orthosteric agonists in mouse behavioral assays indicative of cannabimimetic activity, including antinociception. Administration of ZCZ011 alone was devoid of activity in these assays but elicited CB1 receptor-mediated antinociceptive effects in the chronic constriction nerve injury model of neuropathic pain and carrageenan model of inflammatory pain .

Application in Opioid Use Disorder Treatment

Field

Addiction Medicine and Pharmacology

Summary of Application

ZCZ011 has potential applications in the treatment of opioid use disorder .

Methods of Application

While specific methods of application in this context are not detailed in the available literature, it is likely that ZCZ011 would be used as a positive allosteric modulator (PAM) to indirectly activate the cannabinoid receptor type 1 (CB1R), similar to its use in other fields .

Results or Outcomes

The specific outcomes of ZCZ011 application in opioid use disorder treatment are not detailed in the available literature. However, the potential of ZCZ011 in this field suggests that it may have beneficial effects in reducing opioid dependence or mitigating withdrawal symptoms .

Application in Inflammatory CNS Disorders

Field

Neurology and Immunology

Summary of Application

ZCZ011 has potential applications in the treatment of inflammatory central nervous system (CNS) disorders .

Methods of Application

As with other applications, ZCZ011 would likely be used as a PAM to indirectly activate the CB1R in the context of inflammatory CNS disorders .

Results or Outcomes

The specific outcomes of ZCZ011 application in the treatment of inflammatory CNS disorders are not detailed in the available literature. However, given the known anti-inflammatory properties of CB1R activation, it is possible that ZCZ011 could help reduce inflammation and associated symptoms in these disorders .

Propriétés

IUPAC Name |

6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSPNRDBWHHFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046384 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole | |

CAS RN |

1998197-39-9 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

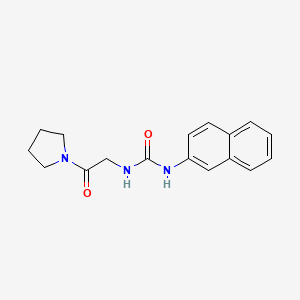

![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)